molecular formula C20H16N4OS B11157777 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11157777
M. Wt: 360.4 g/mol
InChI Key: QWWKAQUIOJJFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted at position 4 with a carboxamide group linked to a 4,5-dimethylthiazole moiety and at position 2 with a pyridyl group. The thiazole and pyridyl substituents may enhance solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for target binding .

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)15-11-18(17-9-5-6-10-21-17)23-16-8-4-3-7-14(15)16/h3-11H,1-2H3,(H,22,24,25)

InChI Key

QWWKAQUIOJJFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods involving aniline derivatives and glycerol.

    Coupling Reactions: The thiazole and quinoline rings can be coupled using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the thiazole ring.

    Reduction: Reduction reactions can occur at the pyridine and quinoline rings, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated compounds, substituted amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Cancer Research:

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. Pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs differ primarily in the substituents at the quinoline’s position 2 and the carboxamide-linked heterocycle. Key comparisons include:

Compound Name Substituent at Quinoline C2 Carboxamide-Linked Group Molecular Weight (g/mol) Key Properties/Interactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide 2-pyridyl 4,5-dimethylthiazole Not reported Potential H-bonding via pyridyl ; moderate lipophilicity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-furyl)-4-quinolinecarboxamide 2-furyl 4,5-dimethylthiazole Not reported Reduced H-bonding capacity (furyl vs. pyridyl); increased rigidity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylquinoline-4-carboxamide 2-methyl 4,5-dimethylthiazole Not reported Higher hydrophobicity; steric hindrance from methyl group
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide 2-pyridyl Pyridylmethyl 340.38 Enhanced solubility (dual pyridyl groups); potential for chelation

Hydrogen Bonding and Crystal Packing

The pyridyl group in the target compound may facilitate stronger hydrogen-bonding networks compared to furyl or methyl analogs, influencing crystallinity and solubility. For instance, Etter’s graph-set analysis (applied in crystallography) suggests that pyridyl groups often form robust N–H···N interactions, whereas furyl groups participate in weaker C–H···O bonds . This difference could impact bioavailability or formulation stability.

Research Findings and Limitations

Crystallographic Insights

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of such compounds . For analogs like , the pyridylmethyl group likely induces distinct packing motifs compared to dimethylthiazole derivatives.

Data Gaps

Critical parameters such as IC₅₀ values, LogP, or pharmacokinetic data are absent in the provided evidence. Future studies should prioritize empirical comparisons of binding affinities and solubility profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.